![molecular formula C18H19N3O2 B4506382 N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide](/img/structure/B4506382.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide
Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
This compound acts as a selective inhibitor of STAT3 . It directly binds to the SH2 domain of STAT3, inhibiting its phosphorylation and translocation . This prevents STAT3 from activating downstream gene transcription .
Biochemical Pathways
The inhibition of STAT3 disrupts several biochemical pathways. STAT3 is involved in the JAK-STAT signaling pathway, which is crucial for cell growth, differentiation, and survival . By inhibiting STAT3, this compound can disrupt these processes .
Result of Action
The inhibition of STAT3 by this compound results in anti-proliferative activity against cancer cells with overactive STAT3 . It induces cell cycle arrest and apoptosis in these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The benzimidazole ring is constructed through the reaction of o-phenylenediamine with formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The phenoxyacetamide group can be introduced through nucleophilic substitution reactions involving phenoxyacetic acid derivatives .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yields and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while reduction can yield benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
Medicinal Chemistry and Pharmacology
A. Adenosine Receptor Modulation
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide has been studied for its interactions with adenosine receptors, particularly the A3 subtype. It has shown promise as a selective antagonist, which could be beneficial in treating conditions like asthma and other inflammatory diseases where adenosine plays a role in pathophysiology .
B. Sodium Channel Modulation
Research indicates that derivatives of benzimidazole, including this compound, can act as modulators of sodium channels, specifically the Nav1.8 subtype. This modulation is significant for developing analgesics targeting pain pathways without affecting other sodium channels, potentially reducing side effects associated with traditional pain management therapies .
Therapeutic Applications
A. Pain Management
The ability of this compound to selectively inhibit Nav1.8 sodium channels suggests its potential application in pain management therapies. By selectively targeting these channels, it may provide effective analgesia while minimizing adverse effects seen with non-selective sodium channel blockers .
B. Cardiovascular Effects
Given its interaction with adenosine receptors, this compound may also have implications in cardiovascular health, particularly in managing conditions like hypertension through modulation of heart rate and vascular tone .
Research Findings and Case Studies
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its antimicrobial properties.
Benzimidazole-2-thiol: Exhibits strong antioxidant activity .
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide is unique due to its specific structural features, which combine the benzimidazole moiety with a phenoxyacetamide group. This combination enhances its potential biological activities and makes it a valuable compound for various scientific research applications .
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide is a compound of growing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a benzimidazole moiety linked to a phenoxyacetamide structure. This configuration is significant for its biological interactions, particularly in inhibiting specific cellular pathways.
The compound exhibits several mechanisms of action, primarily through:
- Quorum Sensing Inhibition : Research indicates that compounds with similar structures show potential as quorum sensing inhibitors (QSI). For instance, studies on related benzimidazole derivatives demonstrated varying degrees of QSI activity, suggesting that the structural features of this compound may also provide similar inhibitory effects against bacterial communication systems .
- Sodium Channel Modulation : The benzimidazole derivatives have been identified as modulators of sodium channels, particularly Nav1.8. This channel plays a crucial role in pain signaling pathways, indicating that this compound could have analgesic properties .
- Inhibition of T3SS in Pseudomonas aeruginosa : The phenoxyacetamide scaffold has been shown to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, a critical factor in its virulence. The compound's activity was comparable to established inhibitors, with an IC50 value indicating effective inhibition at low concentrations .
Table 1: Biological Activity Overview
Study 1: Quorum Sensing Inhibition
A study focused on the synthesis of N-acyl homoserine lactones analogs reported that certain benzimidazole derivatives exhibited low QSI activity but suggested structural modifications could enhance efficacy. This highlights the potential for this compound to be optimized for improved biological activity .
Study 2: Sodium Channel Interaction
Research on sodium channel modulators has shown that benzimidazole derivatives can selectively inhibit Nav1.8 channels over others, presenting a novel pathway for pain management therapies. This aligns with findings that suggest this compound may serve as a therapeutic agent for chronic pain conditions .
Study 3: Antiviral Activity
In vitro studies have indicated that similar phenoxyacetamides exhibit antiviral properties by interfering with viral entry mechanisms, suggesting that this compound could be explored further for antiviral applications .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(13-23-14-7-2-1-3-8-14)19-12-6-11-17-20-15-9-4-5-10-16(15)21-17/h1-5,7-10H,6,11-13H2,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOIKXUBHONXJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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